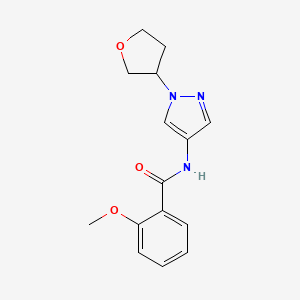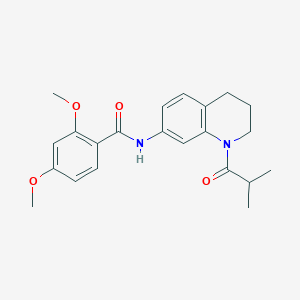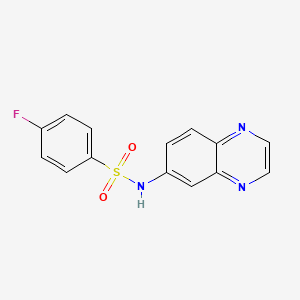
5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-Methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole” is a complex organic molecule. It likely contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom . The methoxy group attached to the azetidine ring suggests the presence of an ether functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, azetidine derivatives can be synthesized through various methods. One such method involves the Aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study on Schiff base ligands derived from thiadiazole compounds highlighted their synthesis and spectral characterization, revealing moderate antimicrobial activity against bacteria and fungi. The microbial growth inhibition of these compounds was compared with standard drugs, indicating their potential in antimicrobial applications (Vinusha et al., 2015). Furthermore, a series of 1,3,4-thiadiazoles synthesized via a solvent-free method showed significant antimicrobial activity against various microbial pathogens, suggesting their potential as antimicrobial drugs (Shehadi et al., 2022).
Anticancer Properties
Research on Schiff bases derived from 1,3,4-thiadiazole compounds investigated their biological activities, including DNA protective ability against oxidative damage and cytotoxicity on cancer cell lines. The study identified compounds with high DNA protective ability and significant cytotoxicity, offering insights into their potential use in chemotherapy (Gür et al., 2020). Another study focused on the synthesis of Schiff's bases containing thiadiazole and benzamide groups, evaluating their in vitro anticancer activity. The results highlighted several compounds with promising anticancer activity, which could inform further drug development processes (Tiwari et al., 2017).
Enzymatic Reactions
A detailed study on the phytotoxic structure of thiadiazolidine compounds and their enzymatic modification revealed the metabolic activation of peroxidizing thiadiazolidine compounds. The research showed how glutathione S-transferase (GST) and an esterase from Echinochloa utilis modified thiadiazolidine compounds, providing insights into herbicide selectivity among plant species (Senoo et al., 1996).
Eigenschaften
IUPAC Name |
5-(3-methoxyazetidin-1-yl)-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-5-8-7(12-9-5)10-3-6(4-10)11-2/h6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQUWKOFBLROLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)

![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2398806.png)


![N-{3-[1-(benzylamino)ethyl]phenyl}acetamide hydrochloride](/img/structure/B2398812.png)
![3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)
![2-[4-(4-butoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2398814.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)